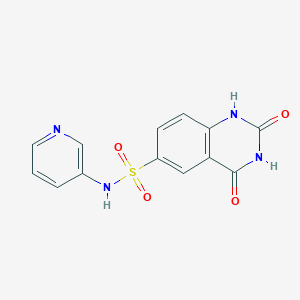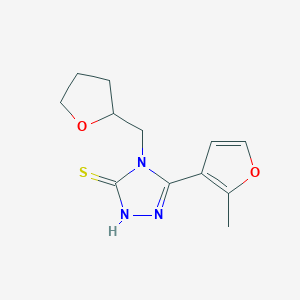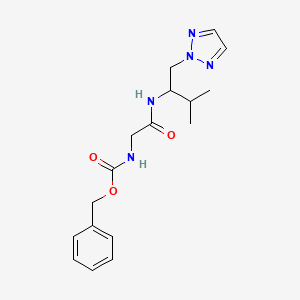
2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as PTQS, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTQS is a heterocyclic compound that contains both quinazoline and pyridine rings, making it a unique compound with diverse properties.
作用機序
The mechanism of action of 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several advantages for use in lab experiments, including its high yield synthesis method, its potent biological activity, and its unique chemical structure. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, including its potential applications in drug discovery and development, its use as a tool for studying enzyme activity and signaling pathways, and its potential for use in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using various methods, including the condensation reaction between 3-aminopyridine and 2,3-dichloro-1,4-naphthoquinone, followed by the reaction with 6-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and sulfonamide. This method yields this compound as a yellow solid with a high yield.
科学的研究の応用
2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been found to inhibit the activity of various enzymes, including tyrosine kinase and carbonic anhydrase.
特性
IUPAC Name |
2,4-dioxo-N-pyridin-3-yl-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-12-10-6-9(3-4-11(10)15-13(19)16-12)22(20,21)17-8-2-1-5-14-7-8/h1-7,17H,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSHMXNVBDWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)




![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

